(3R,5R)-5-[(2-Methylpropan-2-yl)oxy]piperidin-3-ol;hydrochloride
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Overview
Description
(3R,5R)-5-[(2-Methylpropan-2-yl)oxy]piperidin-3-ol;hydrochloride is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of atoms in the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-5-[(2-Methylpropan-2-yl)oxy]piperidin-3-ol;hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxyl Group: The hydroxyl group at the 3-position can be introduced via a selective reduction reaction.
Attachment of the Isopropyl Group: The isopropyl group is introduced through an etherification reaction using isopropyl alcohol and an appropriate catalyst.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-5-[(2-Methylpropan-2-yl)oxy]piperidin-3-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperidine ring.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of alkylated or arylated derivatives.
Scientific Research Applications
(3R,5R)-5-[(2-Methylpropan-2-yl)oxy]piperidin-3-ol;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (3R,5R)-5-[(2-Methylpropan-2-yl)oxy]piperidin-3-ol;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(3R,5R)-5-[(2-Methylpropan-2-yl)oxy]piperidin-3-ol: The free base form of the compound.
(3S,5S)-5-[(2-Methylpropan-2-yl)oxy]piperidin-3-ol;hydrochloride: A stereoisomer with different spatial arrangement of atoms.
(3R,5R)-5-[(2-Methylpropan-2-yl)oxy]piperidin-3-one: An oxidized form of the compound.
Uniqueness
The uniqueness of (3R,5R)-5-[(2-Methylpropan-2-yl)oxy]piperidin-3-ol;hydrochloride lies in its specific stereochemistry and the presence of both a hydroxyl group and an isopropyl ether group
Properties
IUPAC Name |
(3R,5R)-5-[(2-methylpropan-2-yl)oxy]piperidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-9(2,3)12-8-4-7(11)5-10-6-8;/h7-8,10-11H,4-6H2,1-3H3;1H/t7-,8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUGCDZXUNIPSL-SCLLHFNJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(CNC1)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)O[C@@H]1C[C@H](CNC1)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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